3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a cyclopropyl group, and a thiophene ring
Scientific Research Applications
3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been reported to inhibit COX-2 receptors, resulting in anti-inflammatory effects .
Biochemical Pathways
For example, indole derivatives have been linked to pathways involved in antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Urea Core: The reaction between cyclopropylamine and an isocyanate derivative to form the urea core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)amine: Similar structure but with an amine group instead of a urea group.
3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
The presence of the urea group in 3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea provides unique hydrogen bonding capabilities, which can enhance its binding interactions with biological targets. Additionally, the combination of the chlorobenzyl and thiophene groups offers a distinct electronic profile that can be exploited in various applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-14-5-3-13(4-6-14)12-19-17(21)20(15-7-8-15)10-9-16-2-1-11-22-16/h1-6,11,15H,7-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAUGZJLTSVCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.